Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability Over Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position increases the compound's lipophilicity, as measured by the calculated partition coefficient (XLogP3-AA), compared to its non-fluorinated analog, 2-piperidin-3-yl-1H-benzimidazole. This increase is a key determinant for passive membrane permeability and potential blood-brain barrier (BBB) penetration, a critical factor in CNS drug development [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2-piperidin-3-yl-1H-benzimidazole (Non-fluorinated analog); XLogP3-AA = 1.3 (estimated) |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A higher XLogP3-AA value is generally associated with increased passive membrane permeability, which is a prerequisite for achieving therapeutic concentrations in the central nervous system (CNS).
- [1] PubChem. (2025). 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. Compound Summary for CID 16767402. Retrieved April 16, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/16767402 View Source
